2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride

描述

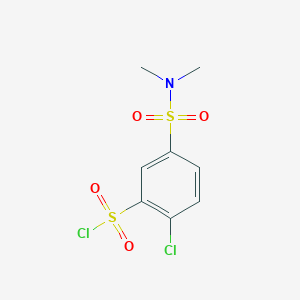

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 98491-06-6) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₈H₉Cl₂NO₄S₂, with a molecular weight of 318.1974 g/mol . The compound is commercially available in purities of 95% across various quantities (50 mg to 2.5 g), with prices ranging from $228 for 50 mg to $1,806 for 2.5 g . Sulfonyl chlorides like this are typically used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals.

属性

IUPAC Name |

2-chloro-5-(dimethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTMSFAENXCAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:

2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid+SOCl2→2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of sulfonyl groups suggests potential reactivity under strong oxidizing or reducing conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents and conditions for these reactions include bases like triethylamine (TEA) or pyridine, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).

科学研究应用

Chemical Properties and Structure

Molecular Formula :

Molecular Weight : 318.20 g/mol

Physical State : Solid at room temperature

Hazard Classification : Corrosive and toxic, requiring careful handling.

Medicinal Chemistry Applications

-

Antibacterial Activity

- The compound has shown potential antibacterial properties, similar to other sulfonamide derivatives. Studies have indicated that compounds with sulfonyl chloride functionalities can inhibit bacterial growth effectively. For instance, derivatives of sulfonamides have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

-

Neurological Disorders

- Recent research highlights its potential in treating neurological disorders through selective inhibition of ion transporters. Compounds structurally related to 2-chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride have been investigated for their ability to modulate neuronal chloride levels, which is crucial in conditions like Down syndrome and autism spectrum disorders .

-

Chemical Synthesis

- This compound serves as an intermediate in the synthesis of more complex molecules. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups into target molecules. This property is particularly useful in drug design and development .

Case Studies

Research Insights

- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds related to this compound have revealed that modifications in the substituents can significantly enhance biological activity while reducing toxicity profiles .

- Mechanistic Studies : Mechanistic studies on the reactivity of sulfonyl chlorides indicate that they can participate in SN2 reactions under appropriate conditions, which is crucial for developing new synthetic methodologies in organic chemistry .

作用机制

The mechanism of action of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride

- Molecular Formula: C₁₀H₁₃Cl₂NO₄S₂ (vs. C₈H₉Cl₂NO₄S₂ for the target compound)

- Key Difference : Replacement of dimethylsulfamoyl (-SO₂N(CH₃)₂) with diethylsulfamoyl (-SO₂N(C₂H₅)₂).

- Impact: The ethyl groups increase molecular weight (345.98 g/mol vs. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 178.5 Ų) suggest similar conformational flexibility to the dimethyl analog .

2-Chloro-5-nitrobenzene-1-sulfonyl chloride

- Molecular Formula: C₆H₃Cl₂NO₄S (CAS: 4533-95-3).

- Key Difference: Nitro (-NO₂) group replaces dimethylsulfamoyl (-SO₂N(CH₃)₂).

- Impact : The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride group. This increases reactivity toward nucleophiles like amines or alcohols compared to the dimethylsulfamoyl variant, which has moderate electron-donating effects .

5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride

- Molecular Formula : C₁₀H₁₂ClO₃S (CAS: 216394-11-5).

- Key Difference : Ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups replace dimethylsulfamoyl and chlorine.

- Impact : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the dimethylsulfamoyl analog. However, reduced steric hindrance may lead to faster hydrolysis of the sulfonyl chloride group .

Functional Group Comparisons

Chlorobenzenesulfonyl Chlorides

- Examples :

- o-Chlorobenzenesulfonyl chloride (CAS: 2905-28-6): Simpler structure with chlorine and sulfonyl chloride on adjacent positions.

- p-Chlorobenzenesulfonyl chloride (CAS: 98-60-2): Chlorine and sulfonyl chloride in para positions.

- Key Differences : Absence of dimethylsulfamoyl group.

- Impact : Lower molecular weights (e.g., C₆H₄Cl₂O₂S, MW: 211.07 g/mol) and higher reactivity due to fewer steric and electronic effects. These compounds are more commonly used in large-scale industrial syntheses .

生物活性

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O₂S₂, with a molecular weight of 263.77 g/mol. The compound features a chlorobenzene ring substituted with a dimethylsulfamoyl group and a sulfonyl chloride functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects against diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria.

Antimicrobial Activity

Research indicates that sulfonamide derivatives like this compound can possess significant antibacterial properties. A study on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

The above data illustrates the potential efficacy of this compound in inhibiting bacterial growth, comparable to standard antibiotics.

Case Studies

A notable case study investigated the use of sulfonamide derivatives in treating infections caused by resistant bacterial strains. The study found that certain derivatives exhibited enhanced potency when combined with other antimicrobials, suggesting a synergistic effect that could be leveraged for therapeutic applications.

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of sulfonamide derivatives. For instance, modifications to the sulfonamide moiety have been shown to enhance selectivity and potency against specific targets.

Table: Summary of Research Findings

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor, followed by chlorination. For example, analogous routes involve reacting benzoic acid derivatives with oxalyl chloride in the presence of catalytic DMF to generate acyl chlorides, which are then functionalized with sulfonamide groups . Key parameters include temperature control (room temperature to 50°C), anhydrous conditions to prevent hydrolysis, and stoichiometric ratios to minimize by-products.

- Optimization : Yield improvements are achieved by slow addition of reagents (e.g., dimethylamine for sulfamoyl group incorporation) to avoid exothermic side reactions .

Q. How is the purity and structural integrity of this sulfonyl chloride validated in laboratory settings?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (δ ~120–130 ppm for C).

- IR Spectroscopy : Peaks at ~1190 cm (S=O stretching) and ~550 cm (C-Cl) confirm functional groups .

- HPLC/LC-MS : Quantify purity (>95%) and detect hydrolyzed by-products (e.g., sulfonic acids) .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use fume hoods, gloves, and goggles due to its reactivity and potential lachrymatory effects.

- Storage : Store under inert gas (N/Ar) at −20°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during the sulfonation/chlorination of the benzene ring be addressed?

- Challenge : Competing substitution at positions 2, 4, or 6 due to directing effects of substituents.

- Solutions :

- Use steric or electronic directing groups (e.g., methoxy or nitro groups) to guide sulfonation/chlorination to the desired position .

- Computational modeling (DFT) predicts electron density distribution to optimize reaction pathways .

Q. What strategies mitigate contradictory results in coupling reactions involving this sulfonyl chloride and nucleophiles (e.g., amines)?

- Issue : Variable yields due to competing hydrolysis or over-reactivity.

- Approaches :

- Use non-polar solvents (e.g., dichloromethane) and slow nucleophile addition to control reaction kinetics .

- Activate amines with bases (e.g., triethylamine) to enhance nucleophilicity while scavenging HCl by-products .

Q. How is this compound utilized in the design of sulfonamide-based bioactive molecules (e.g., enzyme inhibitors)?

- Applications :

- Medicinal Chemistry : Couple with heterocyclic amines (e.g., pyrazoles, pyridines) to create T-type calcium channel inhibitors (e.g., ABT-639 derivatives) .

- Proteomics : Modify proteins via sulfonamide bond formation to study structure-function relationships .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in aqueous vs. anhydrous environments?

- Mechanism :

- Hydrolysis in HO generates sulfonic acid, limiting shelf life.

- In anhydrous DMF, the sulfonyl chloride acts as an electrophile, reacting with amines to form stable sulfonamides via nucleophilic acyl substitution .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points or spectral How are these resolved?

- Root Cause : Impurities (e.g., residual solvents) or polymorphic forms.

- Resolution :

- Reproduce synthesis under strictly controlled conditions (e.g., recrystallization from ethyl acetate/hexane).

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR (CDCl) | δ 8.1–8.3 (aromatic H), δ 3.1 (N(CH)) | |

| IR (KBr) | 1190 cm (S=O), 550 cm (C-Cl) | |

| LC-MS (ESI+) | [M+H] m/z 308.0 |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |

| Reagent Addition | Dropwise over 1–2 hours | Controls exotherms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。